![molecular formula C12H15Cl B3315002 2-Chloro-3-(4-n-propylphenyl)-1-propene CAS No. 951890-79-2](/img/structure/B3315002.png)
2-Chloro-3-(4-n-propylphenyl)-1-propene
Overview
Description
2-Chloro-3-(4-n-propylphenyl)-1-propene, also known as CP-1-propene, is an organic compound belonging to the class of compounds known as alkenes. CP-1-propene is a colorless, volatile, and flammable liquid with a sweet smell. It is used in various industrial applications, such as in the production of pesticides, herbicides, and other agricultural chemicals. CP-1-propene is also used as a solvent for plastics, resins, and other organic materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-n-propylphenyl)-1-propene involves a SN2 reaction, in which the chlorine atom is displaced by the 1-propene molecule. The reaction is catalyzed by a base, such as sodium hydroxide, and a catalyst, such as aluminum chloride. The reaction proceeds through a series of steps, in which the chlorine atom is first activated by the base, then displaced by the 1-propene molecule, and finally the product is formed.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to interact with any biological molecules.
Advantages and Limitations for Lab Experiments
2-Chloro-3-(4-n-propylphenyl)-1-propene has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low melting point and boiling point, and it is soluble in many organic solvents. It is also a relatively inexpensive compound, making it ideal for use in large-scale experiments. However, this compound is a volatile compound, and it should be handled with care.
Future Directions
There are several potential future directions for research on 2-Chloro-3-(4-n-propylphenyl)-1-propene. It could be used as a model compound to study the reactivity of different functional groups, such as halogens and alcohols. It could also be used as a starting material in the synthesis of various organic compounds, such as dyes and pharmaceuticals. Additionally, this compound could be used to study the mechanism of SN2 reactions, as well as the effects of different catalysts and bases on the reaction rate. Finally, this compound could be used to investigate the effects of different solvents on the reactivity of organic compounds.
Scientific Research Applications
2-Chloro-3-(4-n-propylphenyl)-1-propene has been studied extensively in the field of organic chemistry. It has been used as a model compound to study the mechanism of SN2 reactions and to investigate the effects of different catalysts and bases on the reaction rate. It has also been used to study the reactivity of various functional groups, such as halogens and alcohols. In addition, this compound has been used as a starting material in the synthesis of various organic compounds, such as dyes and pharmaceuticals.
properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-propylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-3-4-11-5-7-12(8-6-11)9-10(2)13/h5-8H,2-4,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUNNVYQAYRFBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CC(=C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301268828 | |
Record name | 1-(2-Chloro-2-propen-1-yl)-4-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301268828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951890-79-2 | |
Record name | 1-(2-Chloro-2-propen-1-yl)-4-propylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951890-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-2-propen-1-yl)-4-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301268828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.